molecular formula C9H7F3N2O B12862203 2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole

2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole

Cat. No.: B12862203
M. Wt: 216.16 g/mol
InChI Key: JODRQDQMEVNNLX-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole ( 1803862-07-8) is a benzoxazole derivative of interest in advanced chemical and pharmaceutical research. The compound features a reactive aminomethyl group at the 2-position and a trifluoromethyl group at the 6-position of the benzo[d]oxazole scaffold. The presence of the trifluoromethyl group is a significant structural feature, as this moiety is known to enhance metabolic stability, membrane permeability, and binding affinity in bioactive molecules, making it a valuable asset in medicinal chemistry . This compound serves as a versatile building block for the synthesis of more complex molecules. The primary amine functional group provides a handle for further derivatization, allowing researchers to create amides, sulfonamides, or imines, or to link the benzoxazole core to other pharmacophores and functional groups. The benzo[d]oxazole core is a privileged structure in drug discovery, with derivatives demonstrating a broad spectrum of pharmacological activities. While specific biological data for this exact compound is not widely published, analogous structures have been explored for their potential in anticancer , anti-inflammatory , and antibiotic research programs. The intrinsic properties of the benzoxazole ring also make it a candidate for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes . The synthetic route to this compound may involve cyclization strategies from suitably functionalized anilide precursors, a method established for the construction of related benzo[d]oxazole frameworks . Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

[6-(trifluoromethyl)-1,3-benzoxazol-2-yl]methanamine

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)5-1-2-6-7(3-5)15-8(4-13)14-6/h1-3H,4,13H2

InChI Key

JODRQDQMEVNNLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)OC(=N2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenols with appropriate aldehydes or ketones. One common method involves the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach is a sequential one-pot procedure that involves aminocarbonylation with 2-aminophenols followed by an acid-mediated ring closure .

Industrial Production Methods

Industrial production methods for benzoxazoles, including 2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole, often involve the use of scalable and efficient catalytic processes. These methods may include the use of metal catalysts such as copper or iron, which facilitate the cyclization reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions of 2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzo[d]oxazole Derivatives
Compound Name Substituents (Position) Key Properties/Applications References
2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazole 3-(Trifluoromethyl)phenyl (2-position) Crystalline solid; mp 119–122°C; used in aryl coupling reactions
2-(Aminomethyl)-6-chlorobenzo[d]oxazole -CH₂NH₂ (2), -Cl (6) Intermediate for pharmaceuticals; structural analog with halogen substitution
2-(Aminomethyl)-6-fluorobenzo[d]oxazole -CH₂NH₂ (2), -F (6) Similar reactivity to chloro analog; used in ligand synthesis
2-(Trifluoromethyl)benzo[d]oxazole -CF₃ (2) Commercial availability (BLD Pharm); lacks aminomethyl group

Key Observations :

  • The aminomethyl group enables derivatization (e.g., amidation, Schiff base formation), which is absent in simpler trifluoromethyl-substituted analogs .
Heterocyclic Analogs with Trifluoromethyl Groups
Compound Name Core Structure Key Features References
2-Amino-6-(trifluoromethoxy)benzothiazole Benzothiazole Anticonvulsant activity; structural analog with -OCF₃ substitution
2-((4-(Trifluoromethyl)benzyl)thio)benzo[d]thiazole Benzothiazole with -SCF₃ Broad-spectrum antifungal activity
3-Methyl-6-(4-(trifluoromethyl)phenyl)imidazo[2,1-b]thiazole Imidazothiazole Used in phosphorescent Ir(III) complexes for OLEDs

Key Observations :

  • Imidazothiazole derivatives demonstrate the role of trifluoromethyl groups in tuning photophysical properties for optoelectronic applications .

Biological Activity

2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the class of benzoxazole derivatives, which are known for their potential applications in pharmaceuticals and materials science. The unique combination of an aminomethyl group and a trifluoromethyl substituent enhances its biological interactions, making it a subject of various studies aimed at understanding its mechanisms and therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C9H8F3N2O
  • Key Functional Groups : Aminomethyl (-CH2NH2) and trifluoromethyl (-CF3)

The presence of these functional groups contributes to the compound's reactivity and biological activity. The trifluoromethyl group, in particular, is known to influence pharmacokinetics and binding affinity to biological targets.

Biological Activities

Research indicates that 2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole exhibits several notable biological activities:

  • Antimicrobial Properties : This compound has shown effectiveness against various microbial strains, indicating its potential as an antimicrobial agent .
  • Neuroprotective Effects : In vitro studies have demonstrated that it can protect neuronal cells from β-amyloid-induced toxicity, which is significant for Alzheimer's disease research. It enhances cell viability and promotes pathways that reduce apoptosis .
  • Anticancer Activity : Preliminary studies suggest that derivatives of benzoxazole compounds can inhibit tumor cell proliferation, with some analogues exhibiting low nanomolar IC50 values against specific cancer cell lines .
  • Enzyme Inhibition : The compound may interact with various enzymes, potentially serving as an inhibitor for certain kinases involved in cancer progression .

The exact mechanism by which 2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole exerts its biological effects is still under investigation. However, several proposed mechanisms include:

  • Binding Affinity : The trifluoromethyl group enhances binding interactions through hydrophobic effects and halogen bonding, which may improve the selectivity towards specific biological targets.
  • Signaling Pathways : Studies have indicated that the compound may modulate key signaling pathways involved in cell survival and apoptosis, such as the Akt/GSK-3β/NF-κB pathway .

Case Studies

  • Neuroprotection in Alzheimer's Disease :
    • A study demonstrated that 2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole significantly increased the viability of PC12 cells exposed to β-amyloid (Aβ) peptides at concentrations as low as 1.25 μg/mL. It was found to inhibit the expression of pro-apoptotic factors while promoting anti-apoptotic signals .
  • Anticancer Activity :
    • In a series of tests against various cancer cell lines, derivatives structurally similar to 2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole exhibited IC50 values ranging from 5 nM to 20 μM, highlighting their potential as anticancer agents .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntimicrobialEffective against various microbial strains
NeuroprotectiveProtects PC12 cells from Aβ-induced toxicity
AnticancerInhibits tumor cell proliferation (IC50 < 20 μM)
Enzyme InhibitionPotential inhibitor of specific kinases

Q & A

Q. What are the recommended handling and storage protocols for 2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole to ensure laboratory safety?

Methodological Answer:

  • Handling Precautions: Avoid contact with strong oxidizing agents and use local exhaust ventilation to minimize inhalation of dust or vapors. Wear chemical-resistant gloves (JIS T 8116 standard), protective eyewear, and long-sleeved clothing. Contaminated protective equipment should not be brought into rest areas .
  • Storage: Store in tightly sealed glass containers protected from light at room temperature (preferably cool). Ensure compatibility with inert materials and avoid proximity to incompatible substances like strong oxidizers .
  • Spill Management: Collect scattered particles using airtight containers and clean contaminated surfaces thoroughly with appropriate solvents. Ensure no discharge into wastewater systems without treatment .

Q. What synthetic methodologies are commonly employed for the preparation of 2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole, and what are their respective yields?

Methodological Answer:

  • Condensation Reactions: React 2-aminophenol derivatives with trifluoromethyl-containing aldehydes under acidic conditions (e.g., glacial acetic acid) in ethanol. For example, refluxing with phosphorus trichloride (PCl₃) or ammonium chloride can yield benzoxazole cores with ~60–75% efficiency .
  • Functionalization of Preformed Benzoxazoles: Introduce the aminomethyl group via nucleophilic substitution using chloromethyl intermediates. For instance, reacting 2-(chloromethyl)benzo[d]oxazole with ammonia or protected amines achieves moderate yields (50–65%) .
  • Optimization: Catalytic systems like Pd-mediated cross-coupling or microwave-assisted synthesis may enhance regioselectivity and reduce reaction times .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of 2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., δ 4.73 ppm for aminomethyl protons, δ 155.74 ppm for oxazole carbons) confirm substituent positions and purity .
  • High-Resolution Mass Spectrometry (HRMS): Accurately determines molecular weight (e.g., [M+H]+ at m/z 345.0189) and detects isotopic patterns for trifluoromethyl groups .
  • Chromatography: HPLC with UV detection (λ ~254 nm) monitors purity >98%, while TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of 2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole?

Methodological Answer:

  • Functional Selection: Hybrid functionals like B3LYP (incorporating exact exchange terms) optimize accuracy for thermochemical properties, reducing average deviations to ~2.4 kcal/mol in atomization energies .
  • Electron Density Analysis: Calculate Fukui indices to identify nucleophilic/electrophilic sites. The trifluoromethyl group’s electron-withdrawing effect reduces electron density at the oxazole ring, directing reactivity toward the aminomethyl moiety .
  • Solvent Effects: Use polarizable continuum models (PCM) to simulate solvent interactions, critical for predicting solubility and reaction pathways in polar media .

Q. What strategies can resolve discrepancies in biological activity data for 2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole derivatives across different studies?

Methodological Answer:

  • Standardized Assays: Replicate studies under controlled conditions (e.g., MIC assays against S. aureus ATCC 25923) to eliminate variability in cell lines or protocols .
  • Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may explain divergent results in cytotoxicity studies .
  • Crystallographic Validation: Resolve binding modes via X-ray crystallography with target proteins (e.g., kinases or DNA gyrase) to confirm hypothesized mechanisms .

Q. What experimental approaches are used to establish structure-activity relationships (SAR) for trifluoromethyl-substituted benzoxazole derivatives?

Methodological Answer:

  • Systematic Derivative Synthesis: Synthesize analogs with variations in the trifluoromethyl position (e.g., 5- vs. 6-substituted) and measure bioactivity trends. For example, 6-substitution enhances antimicrobial potency due to improved membrane penetration .
  • Pharmacophore Modeling: Overlay active/inactive derivatives to identify essential moieties. The aminomethyl group’s hydrogen-bonding capability is critical for kinase inhibition .
  • QSAR Analysis: Use multivariate regression to correlate descriptors (e.g., logP, polar surface area) with activity. A higher logP (>3.5) correlates with increased CNS permeability in neuroactive derivatives .

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